molecular formula C5H12N2O2 B6282822 3-methoxy-2-methylpropanehydrazide CAS No. 112477-01-7

3-methoxy-2-methylpropanehydrazide

Cat. No.: B6282822
CAS No.: 112477-01-7
M. Wt: 132.16 g/mol
InChI Key: LSGBYPULMKLOSB-UHFFFAOYSA-N
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Description

3-methoxy-2-methylpropanehydrazide is an organic compound with the molecular formula C5H12N2O It is a hydrazide derivative, which means it contains the functional group -CONHNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methylpropanehydrazide typically involves the reaction of 3-methoxy-2-methylpropanoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-methoxy-2-methylpropanoic acid+hydrazine hydrateThis compound+water\text{3-methoxy-2-methylpropanoic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 3-methoxy-2-methylpropanoic acid+hydrazine hydrate→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

3-methoxy-2-methylpropanehydrazide has shown promise in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and reducing inflammation, making it a potential candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-methoxy-2-methylpropanehydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxypropanehydrazide
  • 2-methylpropanehydrazide
  • 3-methoxy-2-methylpropanoic acid

Uniqueness

3-methoxy-2-methylpropanehydrazide is unique due to the presence of both methoxy and methyl groups on the propane backbone, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

112477-01-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

3-methoxy-2-methylpropanehydrazide

InChI

InChI=1S/C5H12N2O2/c1-4(3-9-2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)

InChI Key

LSGBYPULMKLOSB-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(=O)NN

Purity

95

Origin of Product

United States

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